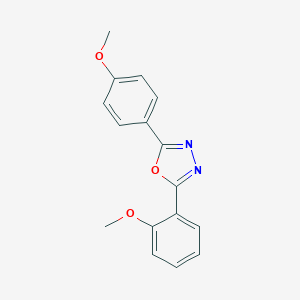
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The unique structural properties of this compound make it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not well understood. However, studies have shown that the compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits excellent biochemical and physiological effects. The compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, the compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. However, the compound has certain limitations, such as its relatively low solubility in water, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in scientific research. One of the most promising directions is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. In addition, the compound's antioxidant properties make it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole with dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Applications De Recherche Scientifique
The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Clé InChI |
LNBGHPOBQIASEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B267581.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)